

Chemical structure of Deoxynivalenol 3-glucoside

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Compound of Interest

Compound Name: Deoxynivalenol 3-glucoside

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An In-depth Technical Guide to the Chemical Structure of **Deoxynivalenol 3-glucoside**

Introduction

Deoxynivalenol (DON), also known as vomitoxin, is a type B trichothecene mycotoxin produced by various *Fusarium* species that frequently contaminate cereal crops like wheat, maize, and barley.[1] Its prevalence and stability during food processing pose a significant threat to food safety and animal health.[2] In response to DON exposure, plants have evolved detoxification mechanisms, primarily through glycosylation, to convert the toxin into a less harmful form.[3]

This guide focuses on the primary product of this detoxification: Deoxynivalenol 3- β -D-glucoside (D3G). D3G is considered a "masked mycotoxin" because while it exhibits lower intrinsic toxicity, it can be hydrolyzed back to its toxic precursor, DON, within the digestive tracts of mammals, thereby contributing to the total toxicological burden.[4][5] A thorough understanding of D3G's chemical structure, properties, synthesis, and metabolic fate is crucial for researchers, scientists, and drug development professionals involved in toxicology, food safety, and mycotoxin risk assessment.

Chemical Structure and Properties

Deoxynivalenol 3-glucoside is structurally characterized by a trichothecene skeleton with a glucose moiety attached at the C-3 position via a β -glycosidic bond.[6] This addition significantly increases the molecule's polarity compared to the parent DON molecule.

Table 1: Chemical Identifiers and Properties of **Deoxynivalenol 3-glucoside (D3G)**

Identifier/Property	Value
IUPAC Name	(1R,2R,3S,7R,9R,10R,12S)-3-hydroxy-2-(hydroxymethyl)-1,5-dimethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[8-oxatricyclo[7.2.1.0 ^{2,7}]dodec-5-ene-12,2'-oxirane]-4-one[7]
Molecular Formula	C ₂₁ H ₃₀ O ₁₁ [7][8]
Molecular Weight	458.46 g/mol [7][8][9]
CAS Number	131180-21-7[7]
SMILES String	CC1=C[C@@H]2--INVALID-LINK--O)([C@]3(C--INVALID-LINK--O2)O[C@H]5--INVALID-LINK--CO)O)O)C)CO[7]

| InChI Key | PUMXWMGECQIOGB-SMSDQXDJSA-N[7][8] |

Synthesis and Characterization

The lack of commercially available analytical standards, particularly isotopically labeled ones, has necessitated the chemical synthesis of D3G for research and analytical purposes.

Chemical Synthesis

The most frequently cited method for synthesizing D3G is the Königs-Knorr reaction.[6][10][11] This method facilitates the formation of a glycosidic bond between the deoxynivalenol aglycone and a glucose donor.

Experimental Protocol: Synthesis of Deoxynivalenol-3-β-d-[¹³C₆]-glucoside

This protocol describes the synthesis of a ¹³C-labeled internal standard, which is invaluable for accurate quantification in stable isotope dilution assays.[6][10]

- Principle: The Königs-Knorr method involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a silver salt, to form a glycoside. For D3G synthesis, the hydroxyl group at the C-3 position of DON acts as the alcohol.
- Materials:
 - Deoxynivalenol (DON)
 - 2,3,4,6-tetraacetyl-1-bromo- α -d-[$^{13}\text{C}_6$]-glucopyranoside ([$^{13}\text{C}_6$]-labeled glucose derivative)
 - Silver carbonate (Ag_2CO_3) as a catalyst
 - Dichloromethane (CH_2Cl_2) as a solvent
- Procedure:
 - DON and the labeled glucose derivative (2,3,4,6-tetraacetyl-1-bromo- α -d-[$^{13}\text{C}_6$]-glucopyranoside) are dissolved in dichloromethane.
 - The catalyst, silver carbonate, is added to the mixture to initiate the reaction.
 - The reaction is typically stirred at room temperature in the dark to prevent degradation of the light-sensitive silver salts. A surplus of the glucose derivative and catalyst may be added incrementally to drive the reaction to completion.[6]
 - Reaction progress is monitored using techniques like Thin Layer Chromatography (TLC) or LC-MS.
 - Following the reaction, the acetyl protecting groups are removed from the glucose moiety (deacetylation) under basic conditions (e.g., using sodium methoxide).
 - The final product, deoxynivalenol-3- β -d-[$^{13}\text{C}_6$]-glucoside, is purified from the reaction mixture using chromatographic techniques such as solid-phase extraction (SPE) or preparative High-Performance Liquid Chromatography (HPLC).[6]

Structural Characterization

The successful synthesis and structural confirmation of D3G rely on advanced analytical techniques. The glycosidic bond between the C-3 of DON and the C-1' of the glucose moiety is a key feature to verify.^[6]

Table 2: Key NMR Data for D3G Structure Verification

Nucleus	Experiment	Key Signal	Observation
¹ H	2D-HMBC	H-3	A key correlation is observed between the proton at C-3 of DON ($\delta \approx 4.54$ ppm) and the anomeric carbon of glucose (C-1'). ^[6]

| ¹³C | 1D-NMR | C-1' | The anomeric carbon of the glucose moiety appears at approximately δ 97.4 ppm, confirming the presence of the glycosidic linkage.^[6] |

Analytical Methodologies

Accurate detection and quantification of D3G in complex matrices such as food and feed are essential for exposure assessment. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis.^{[6][12][13]}

Experimental Protocol: Quantification of D3G and DON in Beer by Stable Isotope Dilution LC-MS/MS

This protocol outlines a validated method for the simultaneous analysis of D3G and its parent toxin, DON.^{[6][11]}

- Principle: A known quantity of a stable, isotopically labeled internal standard (e.g., ¹³C₁₅-DON and the synthesized ¹³C₆-D3G) is added to the sample. The ratio of the native analyte to the labeled standard is measured by LC-MS/MS, allowing for highly accurate quantification that corrects for matrix effects and variations in instrument response.
- Sample Preparation (Solid Phase Extraction - SPE):

- Beer samples are degassed.
- The isotopically labeled internal standards are added to a known volume of the sample.
- The sample is diluted and passed through an SPE cartridge designed to retain the analytes of interest.
- Interfering compounds are washed from the cartridge with a weak solvent.
- The analytes (DON and D3G) are eluted from the cartridge with a stronger organic solvent.
- The eluate is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.^[6]
- Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
- LC Separation: Chromatographic separation is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium acetate to improve ionization.
- MS/MS Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each analyte and its corresponding internal standard, ensuring high selectivity and sensitivity.
- Validation: The method is validated to ensure its reliability.

Table 3: Typical Validation Parameters for LC-MS/MS Analysis of D3G

Parameter	Typical Value	Reference
Recovery	97% - 112%	^[6] ^[10] ^[11]
Intra-day Precision (RSD)	< 0.5%	^[6] ^[10] ^[11]

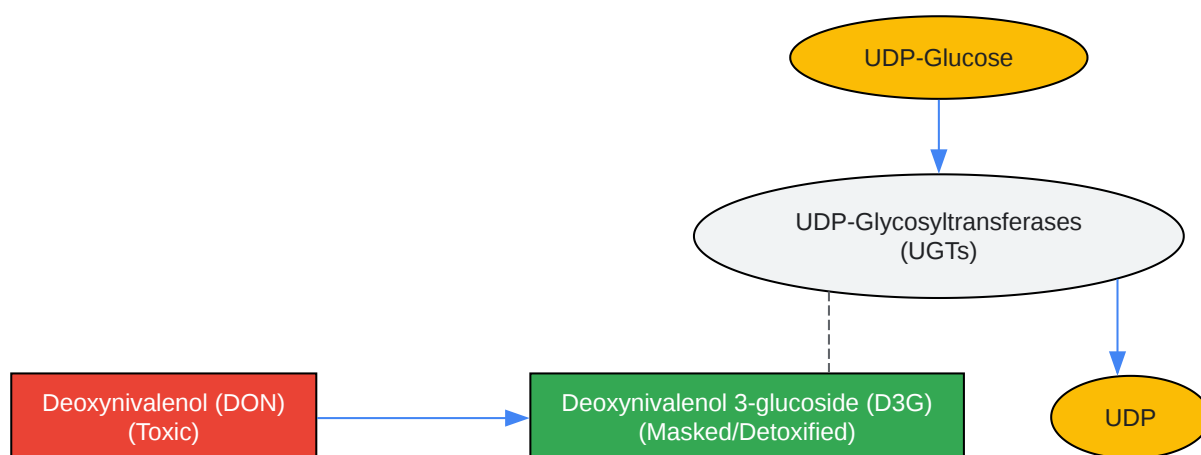
| Inter-day Precision (RSD) | < 7% ^[6]^[10]^[11] |

Metabolism and Toxicological Pathways

The biological fate of D3G is a critical determinant of its overall risk to human and animal health. Its metabolism varies significantly between plants and mammals.

Plant Metabolism: Detoxification

In plants, the conversion of DON to D3G is a phase II detoxification reaction catalyzed by UDP-glycosyltransferases (UGTs).[3][14] This process conjugates DON with a glucose molecule from UDP-glucose, increasing its water solubility and sequestering it within the plant cell, thereby reducing its phytotoxicity.[3]



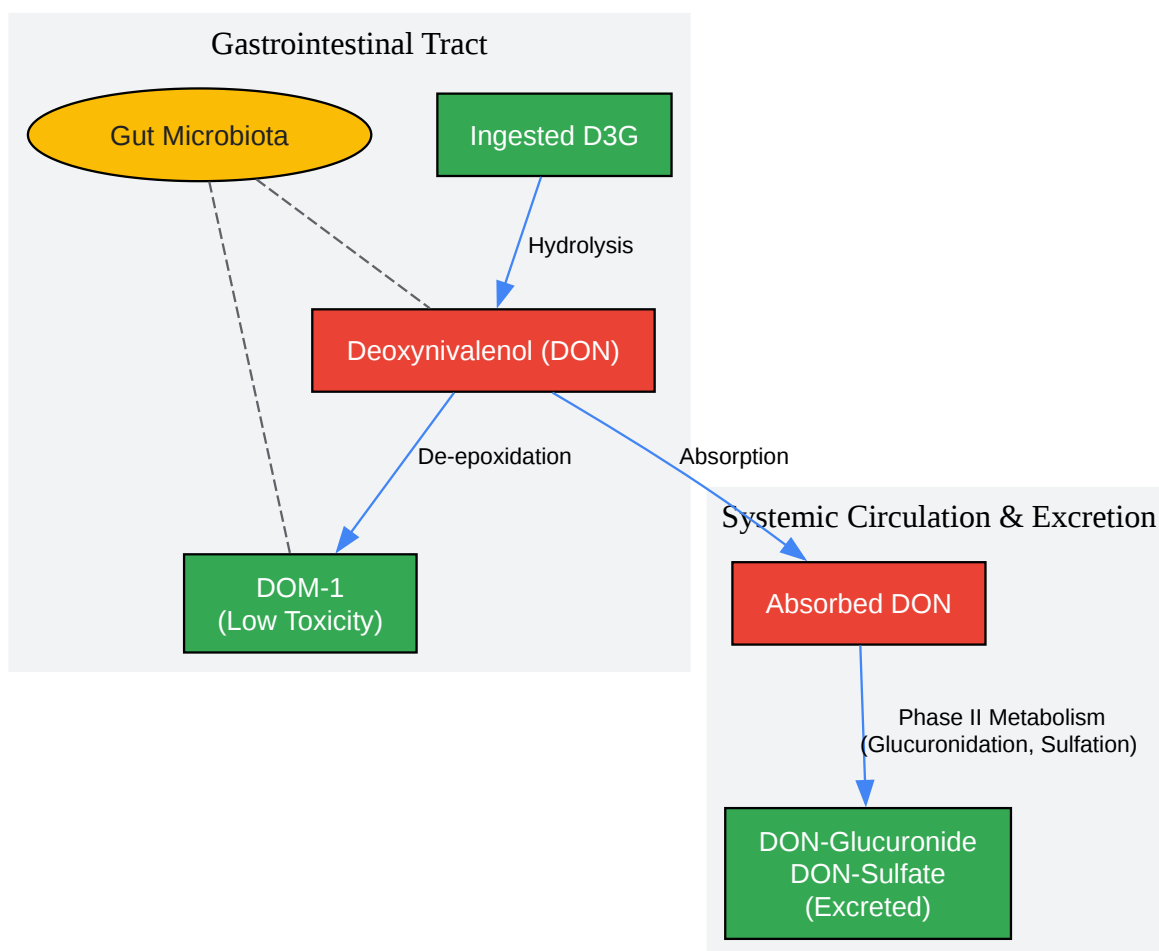
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Enzymatic conversion of DON to D3G in plants.

Mammalian Metabolism: Reactivation and Excretion

In mammals, the metabolic pathway of ingested D3G is effectively a reactivation process. The low-toxicity D3G is not readily absorbed in the upper gastrointestinal tract.[14] However, upon reaching the large intestine, gut microbiota can cleave the glycosidic bond, releasing the parent toxin, DON.[2][4] The now-liberated DON can be absorbed into the bloodstream. The body then detoxifies this absorbed DON through two main pathways:

- Phase II Conjugation: In the liver and other tissues, DON is conjugated with glucuronic acid (glucuronidation) or sulfate groups, forming highly polar metabolites that are readily excreted in urine.[4][15]
- De-epoxidation: Anaerobic gut microbes can remove the 12,13-epoxy group from DON, forming de-epoxy deoxynivalenol (DOM-1), a significantly less toxic metabolite.[4]



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Metabolic pathway of D3G in mammals.

Toxicokinetics

Toxicokinetic studies reveal significant species-dependent differences in the handling of D3G. For instance, studies in broiler chickens and pigs demonstrate contrasting fates of orally administered D3G.

Table 4: Comparative Toxicokinetics of D3G and DON in Animal Models

Species	Compound Administered	Absolute Oral Bioavailability	Key Metabolic Outcome	Reference
Broiler Chicken	Deoxynivalenol I (DON)	5.56 ± 2.05 %	Predominantly conjugation with sulfate.	[15]
	Deoxynivalenol 3-glucoside (D3G)	3.79 ± 2.68 %	D3G is not significantly hydrolyzed to DON in vivo.	[15]
Pig	Deoxynivalenol (DON)	81.3 ± 17.4 %	Mainly consists of glucuronidation.	[15]

|| **Deoxynivalenol 3-glucoside (D3G)** | Not directly measured; recovered as DON | Complete presystemic hydrolysis of the absorbed fraction to DON. The absorbed fraction is ~5 times lower than that of DON. [[15] |

These findings highlight that pigs are more susceptible to the effects of masked mycotoxins like D3G due to the efficient hydrolysis by their gut microbiota, whereas chickens appear more resistant to D3G reactivation.[15]

Conclusion

Deoxynivalenol 3-glucoside is a critical molecule in the study of mycotoxin contamination. Its chemical structure, defined by the addition of a glucose moiety to the DON backbone, renders it less toxic and serves as a detoxification product in plants. However, its identity as a "masked mycotoxin" is of high toxicological relevance, as it can be reactivated to the parent toxin DON in the mammalian gut. The efficiency of this reactivation is species-dependent, a crucial consideration for risk assessment. The advanced analytical methods detailed herein,

particularly stable isotope dilution LC-MS/MS, are indispensable for the accurate quantification of D3G and for understanding its contribution to the total DON exposure in food and feed. Continued research into the structure and metabolism of D3G and other modified mycotoxins is essential for safeguarding global food and feed supplies.

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